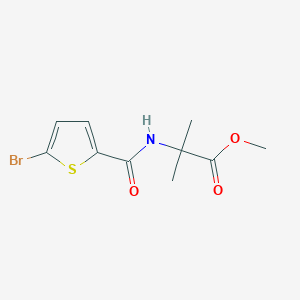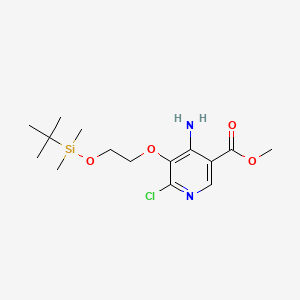
(4-Bromo-2-(methylamino)phenyl)dimethylphosphine oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Bromo-2-(methylamino)phenyl)dimethylphosphine oxide is a chemical compound with the molecular formula C9H13BrNOP and a molecular weight of 262.09 g/mol . It is characterized by the presence of a bromine atom, a methylamino group, and a dimethylphosphine oxide group attached to a phenyl ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-2-(methylamino)phenyl)dimethylphosphine oxide typically involves the following steps:
Amination: The addition of a methylamino group to the brominated phenyl ring.
Phosphorylation: The attachment of a dimethylphosphine oxide group to the aminated phenyl ring.
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
(4-Bromo-2-(methylamino)phenyl)dimethylphosphine oxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can convert the compound to its reduced forms.
Substitution: The bromine atom can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium methoxide and potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state compounds, while substitution can result in derivatives with different functional groups.
Applications De Recherche Scientifique
(4-Bromo-2-(methylamino)phenyl)dimethylphosphine oxide has various applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (4-Bromo-2-(methylamino)phenyl)dimethylphosphine oxide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, leading to changes in their activity and function. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (4-Chloro-2-(methylamino)phenyl)dimethylphosphine oxide
- (4-Fluoro-2-(methylamino)phenyl)dimethylphosphine oxide
- (4-Iodo-2-(methylamino)phenyl)dimethylphosphine oxide
Uniqueness
(4-Bromo-2-(methylamino)phenyl)dimethylphosphine oxide is unique due to the presence of the bromine atom, which can influence its reactivity and interactions compared to other halogenated analogs
Propriétés
Formule moléculaire |
C9H13BrNOP |
|---|---|
Poids moléculaire |
262.08 g/mol |
Nom IUPAC |
5-bromo-2-dimethylphosphoryl-N-methylaniline |
InChI |
InChI=1S/C9H13BrNOP/c1-11-8-6-7(10)4-5-9(8)13(2,3)12/h4-6,11H,1-3H3 |
Clé InChI |
MWFAFTWMBWZJDC-UHFFFAOYSA-N |
SMILES canonique |
CNC1=C(C=CC(=C1)Br)P(=O)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



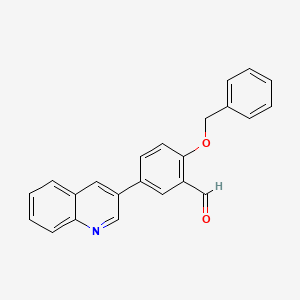
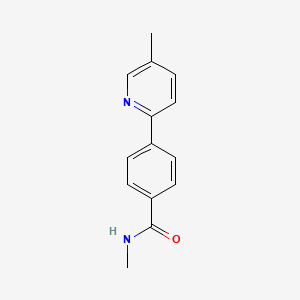
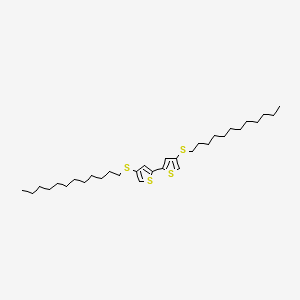

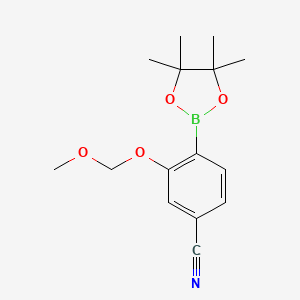
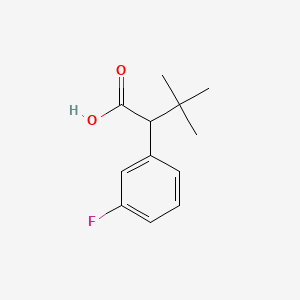
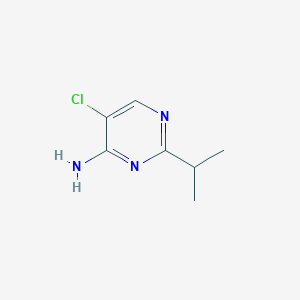
![2-Chloro-7-(4-methoxybenzyl)-7H-pyrrolo[2,3-d]pyrimidine-6-carbaldehyde](/img/structure/B13921542.png)

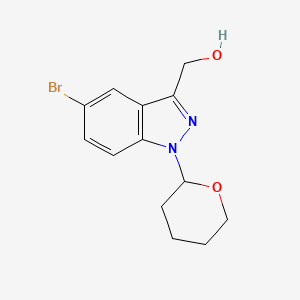
![2-({[Tert-butyl(dimethyl)silyl]oxy}methyl)-1-[(4-methoxy-2,6-dimethylphenyl)sulfonyl]piperidine](/img/structure/B13921559.png)
